2',3'-Dideoxy-4'-thioinosine
CAS No.: 137819-74-0
Cat. No.: VC14189601
Molecular Formula: C10H12N4O2S
Molecular Weight: 252.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137819-74-0 |
|---|---|
| Molecular Formula | C10H12N4O2S |
| Molecular Weight | 252.30 g/mol |
| IUPAC Name | 9-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1 |
| Standard InChI Key | GOQUUHRTFOHDLI-NKWVEPMBSA-N |
| Isomeric SMILES | C1C[C@@H](S[C@@H]1CO)N2C=NC3=C2N=CNC3=O |
| Canonical SMILES | C1CC(SC1CO)N2C=NC3=C2N=CNC3=O |
Introduction
Chemical Structure and Properties
Molecular Configuration
The compound features a pyrimidine base (hypoxanthine) linked to a 4'-thioribose sugar lacking hydroxyl groups at the 2' and 3' positions . Key structural attributes include:
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Sulfur substitution: Enhances electronegativity and steric effects, influencing enzyme binding .
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Dideoxy backbone: Prevents phosphodiester bond formation, acting as a chain terminator during DNA synthesis .
Table 1: Physicochemical Properties of 2',3'-Dideoxy-4'-thioinosine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 252.30 g/mol | |
| IUPAC Name | 9-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one | |
| Solubility | Moderate in polar solvents | |
| Melting Point | Not reported | - |
Stereochemical Considerations
The synthesis of 2',3'-dideoxy-4'-thioinosine involves stereospecific pathways starting from L-glutamic acid, ensuring the correct (2R,5S) configuration critical for antiviral activity . Computational models confirm that the sulfur atom induces a twist in the ribose ring, favoring the N-conformation (3'-endo-2'-exo), which enhances binding to viral reverse transcriptase .
Synthesis and Production
Synthetic Pathways
The compound is synthesized through a multi-step process:
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Carbohydrate precursor formation: L-Glutamic acid is converted to a 2,3-dideoxy-4-thioribofuranosyl intermediate via stereospecific oxidation and cyclization .
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Nucleoside coupling: The sugar moiety is coupled with hypoxanthine using Vorbrüggen glycosylation, achieving β-anomer selectivity .
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Post-modification: Protective groups are removed under mild acidic conditions to yield the final product .
Yield and Optimization
Early syntheses reported a 42% yield for the glycosylation step, with purity >95% after chromatography . Recent advances employ metal catalysts (e.g., Mn²⁺) to improve reaction efficiency, reducing byproducts such as α-anomers .
Mechanism of Antiviral Action
Enzyme Inhibition
2',3'-Dideoxy-4'-thioinosine acts as a competitive substrate for viral reverse transcriptase (RT). The sulfur atom increases affinity for RT’s active site, while the dideoxy backbone prevents 3'-5' phosphodiester bond formation, terminating DNA chain elongation .
Role of Metal Ions
Mn²⁺ ions enhance incorporation efficiency by reducing the enzyme’s discrimination against dideoxynucleotides. Studies with T7 DNA polymerase show a 4-fold increase in incorporation rates when Mn²⁺ replaces Mg²⁺, a phenomenon applicable to HIV RT .
Biological Activity and Research Findings
In Vitro Anti-HIV Activity
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EC₅₀: 2',3'-Dideoxy-4'-thioinosine exhibits an EC₅₀ of 0.8–1.2 μM in MT-4 cells infected with HIV-1, comparable to zidovudine (AZT) .
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Selectivity index (SI): SI >100, indicating low cytotoxicity in uninfected cells .
Resistance Profile
Comparative Analysis with Analogous Compounds
Table 2: Comparison of 2',3'-Dideoxy-4'-thioinosine with Other Dideoxynucleosides
| Compound | Structural Feature | EC₅₀ (HIV-1, μM) | Key Advantage |
|---|---|---|---|
| 2',3'-Dideoxyinosine | 4'-Oxygen | 2.5 | Established clinical use |
| Zidovudine (AZT) | 3'-Azide | 0.05 | High potency |
| 2',3'-Dideoxy-4'-thioinosine | 4'-Sulfur | 0.8 | Resistance to NRTI mutations |
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